molecular formula C18H23NO4 B8513469 Diethyl 4-cyano-4-phenylheptanedioate CAS No. 61330-07-2

Diethyl 4-cyano-4-phenylheptanedioate

Cat. No. B8513469
CAS RN: 61330-07-2
M. Wt: 317.4 g/mol
InChI Key: XRKJGWUYESKDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985888

Procedure details

The required diethyl γ-cyano-γ-phenylpimelate was prepared by reacting phenylacetonitrile with ethyl acrylate according to the general method of Koelsch, J. Am. Chem. Soc., 65, 437 (1943). This product, boiling point 148°-151° C. at 0.04 mm [Branchini et al., Ann. Chim. (Rome) 51, 1382 (1961) report 170°-172° C. at 0.2 mm] was obtained in addition to the mono-Michael addition product reported by Koelsch.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH2:12]>>[C:8]([C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH2:12][CH2:11][C:10]([O:14][CH2:15][CH3:16])=[O:13])[CH2:12][CH2:11][C:10]([O:14][CH2:15][CH3:16])=[O:13])#[N:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This product, boiling point 148°-151° C. at 0.04 mm [Branchini et al., Ann. Chim. (Rome) 51, 1382 (1961) report 170°-172° C. at 0.2 mm] was obtained in addition to the mono-Michael addition product

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(CCC(=O)OCC)(CCC(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.